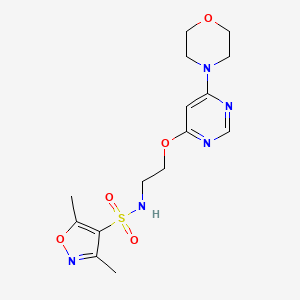

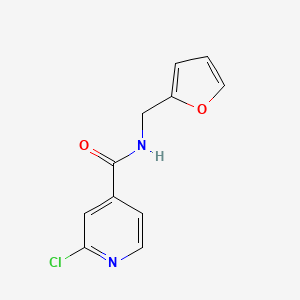

![molecular formula C22H22FN3O2 B2627641 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-64-6](/img/structure/B2627641.png)

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a pyrazole derivative . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyrazole nucleus, which is a five-membered heterocycle particularly useful in organic synthesis . The exact molecular structure of this specific compound was not found in the available data.Chemical Reactions Analysis

Pyrazole derivatives are known to exhibit a wide range of chemical reactions . They have been used in various applications in technology, medicine, and agriculture . Specific chemical reactions involving “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” were not found in the available data.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For pyrazole derivatives, these properties can vary widely . The specific physical and chemical properties of “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” were not found in the available data.Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : The compound has been studied within the context of synthesizing novel chemical structures, particularly focusing on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. For instance, Hassan et al. (2014) detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the synthesis processes and the molecular structures established through various analytical methods (Hassan, Hafez, & Osman, 2014).

Crystal Structure Analysis : The analysis of crystal structures provides insights into the molecular configuration and interactions. Studies like those by Jasinski et al. (2012) focus on the crystal structures of pyrazoline derivatives, highlighting their stabilization mechanisms through intermolecular interactions (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Biological Activities

Antitubercular and Antibacterial Activities : Research into the antibacterial and antitubercular properties of related compounds provides a foundation for understanding potential applications. Bodige et al. (2019) designed and synthesized pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, showcasing their potent antitubercular activity and significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Jn, & Seelam, 2019).

Anticancer Activity : The exploration of anticancer activities is a significant area of application. Studies have examined the cytotoxicity against various cancer cell lines, offering insights into the therapeutic potential of pyrazolo and pyrazolo[1,5-a]pyrimidine derivatives. For example, research by Abdellatif et al. (2014) investigated the anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, identifying compounds with potent inhibitory activity against human breast adenocarcinoma cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Mécanisme D'action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . The specific mechanism of action for “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” was not found in the available data.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and how it is used. Pyrazole derivatives, due to their wide range of biological activities, could potentially have various safety and hazard implications . The specific safety and hazards of “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” were not found in the available data.

Orientations Futures

The field of pyrazole derivatives is a rapidly evolving area of research, with many potential future directions . Given the wide range of biological activities exhibited by these compounds, there is significant potential for the development of new therapeutic agents . The specific future directions for “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” were not found in the available data.

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-2-28-19-11-5-16(6-12-19)21-20-4-3-13-25(20)14-15-26(21)22(27)24-18-9-7-17(23)8-10-18/h3-13,21H,2,14-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHXZUPRKWWBEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

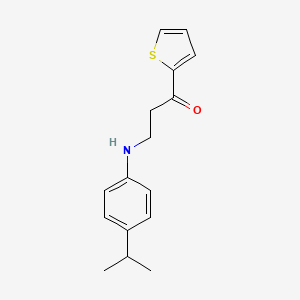

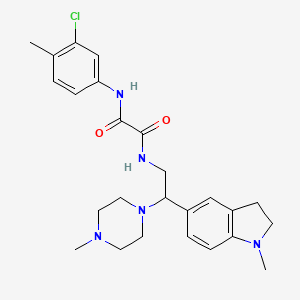

![4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2627559.png)

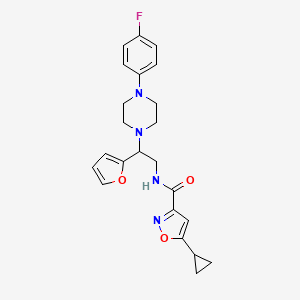

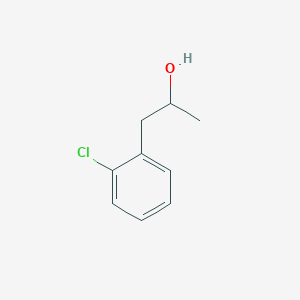

![1-methyl-3-octyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627562.png)

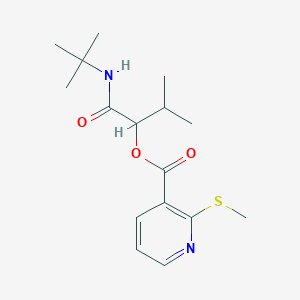

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2627567.png)

![3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2627576.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2627579.png)

![5-But-2-ynyl-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2627580.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2627581.png)